molecular formula C59H96O26 B600208 アネモシドB4

アネモシドB4

カタログ番号: B600208
分子量: 1221.4 g/mol
InChIキー: OUHBKBTZUPLIIA-QEEGUAPESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 科学的研究の応用

  • 作用機序

    • アネモシドB4がその効果を発揮する正確な分子標的と経路はまだ完全に解明されていません。
  • 生化学分析

    Biochemical Properties

    Anemoside B4 interacts with several enzymes and proteins, playing a significant role in biochemical reactions. The molecular target of Anemoside B4 has been identified as pyruvate carboxylase (PC), a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle . Anemoside B4 specifically binds to the His879 site of PC, altering the protein’s spatial conformation and affecting the enzymatic activity of PC .

    Cellular Effects

    Anemoside B4 has significant effects on various types of cells and cellular processes. It inhibits lipopolysaccharide (LPS)-induced NF-κB activation and increases ROS levels in THP-1 cells . It also suppresses TNBS/DSS-induced colonic inflammation in mice and rats . Furthermore, Anemoside B4 has been shown to facilitate glucose utilization in L6 cells .

    Molecular Mechanism

    Anemoside B4 exerts its effects at the molecular level through several mechanisms. It binds to the His879 site of PC, altering the protein’s spatial conformation and affecting the enzymatic activity of PC . This binding inhibits the PC activity, reversing the metabolic reprogramming caused by LPS activation of the NF-κB pathway .

    Dosage Effects in Animal Models

    In animal models, the effects of Anemoside B4 vary with different dosages. For instance, in a study on suckling calves, Anemoside B4 was administered at dosages of 0, 15, 30, and 45 mg/day. The study found that the diarrhea incidence in the groups receiving Anemoside B4 was significantly lower than that in the control group .

    Metabolic Pathways

    Anemoside B4 is involved in several metabolic pathways. It interacts with PC, a key enzyme related to the fatty acid, amino acid, and TCA cycle . By inhibiting PC activity, Anemoside B4 affects these metabolic pathways .

    準備方法

      天然源: アネモシドB4はの根から抽出されます。

      純度判定: 高速液体クロマトグラフィー(HPLC)は、その純度(≥98%)を判定するために一般的に使用されます。

      クロマトグラフィー条件:

  • 化学反応の分析

    • アネモシドB4は、酸化、還元、置換などの様々な反応を受けます。
    • 一般的な試薬と条件は、各反応の種類に固有です。
    • 生成される主要な生成物は、特定の反応経路によって異なります。
  • 科学研究の応用

  • 類似化合物との比較

    • アネモシドB4の独自性は、その特定の構造と生物活性にあります。
    • 類似の化合物には、他のサポニンや天然物が含まれます。

    特性

    IUPAC Name

    [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bS)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OUHBKBTZUPLIIA-QEEGUAPESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C59H96O26
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1221.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem
    Customer
    Q & A

    Q1: How does Anemoside B4 exert its anti-inflammatory effects?

    A1: AB4 exhibits anti-inflammatory activity through multiple mechanisms. It has been shown to:

    • Suppress the S100A9/NF-κB signaling pathway [].
    • Inhibit the activation of the NLRP3 inflammasome and TLR4 dimerization [].
    • Reprogram macrophage function by inhibiting pyruvate carboxylase [].

    Q2: What are the downstream effects of AB4's interaction with the PI3K/AKT signaling pathway?

    A2: AB4 inhibits the PI3K/AKT signaling pathway, leading to various downstream effects, including:

    • Attenuation of vascular smooth muscle cell proliferation and migration [].
    • Induction of apoptosis and autophagy in hepatocellular carcinoma cells [, ].
    • Enhancement of glucose uptake and GLUT4 expression in skeletal muscle cells [].

    Q3: What is the molecular formula and weight of Anemoside B4?

    A3: The molecular formula of AB4 is C60H96O29, and its molecular weight is 1217.36 g/mol.

    Q4: Have any computational studies been conducted on Anemoside B4?

    A4: Yes, molecular docking studies have revealed that AB4 can bind to pyruvate carboxylase [], and potentially disrupt the dimerization of TLR4 [].

    Q5: How does glycosylation affect the activity of Anemoside B4?

    A5: Research suggests that glycosylation at specific positions can significantly impact AB4's activity. For instance, 23-hydroxybetulinic acid (HBA), a derivative of AB4, exhibits higher cytotoxicity than its glycosylated counterparts []. This highlights the importance of the triterpenoid core structure for its activity.

    Q6: What strategies have been explored to improve the delivery and bioavailability of Anemoside B4?

    A6: Liposomal formulations have been investigated for the co-delivery of AB4 with other therapeutic agents, such as PD-L1 siRNA []. These formulations have demonstrated enhanced drug delivery, tumor accumulation, and improved antitumor efficacy in preclinical models.

    Q7: What is known about the pharmacokinetics of Anemoside B4?

    A7: Studies in rats have investigated the absorption, distribution, metabolism, and excretion of AB4 []. The compound showed a wide tissue distribution and was primarily eliminated through bile and feces.

    Q8: What is the safety profile of Anemoside B4?

    A8: While AB4 generally exhibits a favorable safety profile in preclinical studies, more research is needed to establish its long-term safety and potential toxicity in humans.

    Q9: What are the in vitro and in vivo effects of AB4 on colorectal cancer?

    A9: AB4 demonstrates promising anti-cancer effects in colorectal cancer models.

    • In vitro studies show that it inhibits cell proliferation, induces apoptosis, and sensitizes resistant cells to 5-FU-based chemotherapy [, ].
    • In vivo studies demonstrate its ability to reduce tumor growth and eliminate cancer stem cells [].

    Q10: How does AB4 impact diabetic nephropathy?

    A10: Single-cell transcriptomic analysis reveals that AB4 can alleviate murine diabetic nephropathy. It mitigates macrophage polarization, reduces renal inflammation and fibrosis, and addresses oxidative stress [].

    Q11: Does resistance to Anemoside B4 develop?

    A11: While specific resistance mechanisms to AB4 are yet to be fully elucidated, its ability to reverse oxaliplatin resistance in colon cancer cells by downregulating P-gp and zDHHC9 suggests potential for overcoming drug resistance in cancer therapy [].

    Q12: Has AB4 been explored for targeted drug delivery?

    A12: Research indicates that cRGD-targeted liposomes loaded with AB4 and PD-L1 siRNA exhibit enhanced tumor accumulation and therapeutic efficacy in tumor models [], demonstrating potential for targeted therapy.

    Q13: What analytical methods are used to quantify Anemoside B4?

    A13: Several analytical methods have been employed for the quantification of AB4 in various matrices, including:

    • High-performance liquid chromatography coupled with a charged aerosol detector (HPLC-CAD) [, ].
    • High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) [].
    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [].

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。